tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate
Overview
Description
Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H19N3O3 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate (CAS No. 1936171-23-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 241.29 g/mol. The compound features a pyrazolidine ring fused to a pyridine system, which is known to influence its biological properties.
Structural Characteristics
The crystal structure analysis reveals that the pyrazole ring is nearly planar, with a maximum deviation of 0.005 Å. The dihedral angle between the pyrazole and piperidine rings is approximately 5.69°, indicating a stable conformation conducive to biological activity. Intermolecular hydrogen bonds contribute to the formation of dimers and two-dimensional arrays in the solid state, enhancing its stability and potential interactions with biological targets .
Pharmacological Potential
Research indicates that compounds containing the hexahydro-pyridine structure exhibit a variety of pharmacological activities, including:
- Antihypertensive effects : Similar structures have been utilized in drugs like nifedipine, which act as calcium channel blockers .
- Neuroprotective properties : Studies suggest that derivatives can protect against neurodegenerative diseases .
- Anticancer activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation .
Case Studies and Experimental Findings
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In Vitro Studies :
- A study conducted on related compounds demonstrated significant inhibition of inflammatory mediators, suggesting that this compound may possess anti-inflammatory properties .
- Another investigation into the cytotoxic effects of similar compounds revealed that they could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Structure-Activity Relationships (SAR) :
Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h7-8,12H,4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJABQHRJNRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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